2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide
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Overview
Description
2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide is a synthetic organic compound that combines a chromenyl group with a piperidinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide typically involves multiple steps:
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Formation of the Chromenyl Intermediate: : The chromenyl group can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. For example, starting from a phenol derivative and an aldehyde, the chromenyl ring can be formed via an acid-catalyzed cyclization.
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Synthesis of the Piperidinyl Acetamide: : The piperidinyl acetamide moiety can be prepared by reacting piperidine with an acylating agent such as furan-2-carbonyl chloride. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
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Coupling Reaction: : The final step involves coupling the chromenyl intermediate with the piperidinyl acetamide. This can be achieved through a nucleophilic substitution reaction, where the amine group of the piperidinyl acetamide attacks the electrophilic carbonyl carbon of the chromenyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The chromenyl group can undergo oxidation reactions, potentially forming quinone derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
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Reduction: : The compound can be reduced at various sites, such as the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The furan ring and the piperidinyl acetamide moiety can participate in nucleophilic substitution reactions. For example, halogenation of the furan ring can be achieved using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: N-bromosuccinimide, chlorine gas.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohols or amines, depending on the site of reduction.
Substitution Products: Halogenated derivatives of the furan ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide can be studied for its interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various receptors or enzymes, making it a candidate for drug development in areas such as anti-inflammatory, anti-cancer, or neuroprotective therapies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its functional groups allow for further chemical modifications, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The chromenyl group may interact with hydrophobic pockets, while the piperidinyl acetamide moiety could form hydrogen bonds or ionic interactions with amino acid residues in the target protein. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydro-2H-chromen-4-yl)-N-(piperidin-4-yl)acetamide: Lacks the furan-2-carbonyl group, which may affect its binding affinity and specificity.
2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(thiophen-2-carbonyl)piperidin-4-yl]acetamide: Contains a thiophene ring instead of a furan ring, which could alter its electronic properties and reactivity.
2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(benzoyl)piperidin-4-yl]acetamide: Features a benzoyl group, potentially affecting its hydrophobic interactions and overall pharmacokinetics.
Uniqueness
The presence of both the chromenyl and furan-2-carbonyl groups in 2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide provides a unique combination of structural features that can enhance its binding interactions and biological activity. This dual functionality makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-20(14-15-9-13-27-18-5-2-1-4-17(15)18)22-16-7-10-23(11-8-16)21(25)19-6-3-12-26-19/h1-6,12,15-16H,7-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQLPKXDLNKZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2CCOC3=CC=CC=C23)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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